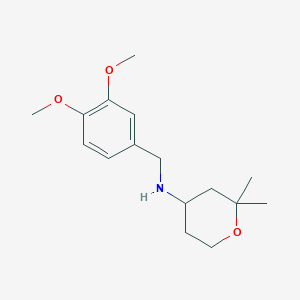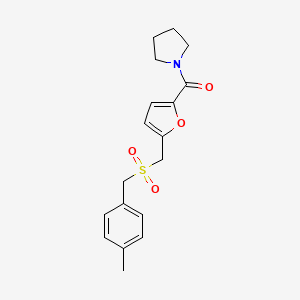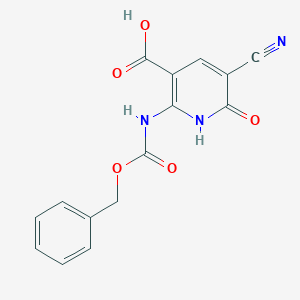
N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine” is a complex organic compound. It contains an amine group (-NH2) attached to a tetrahydro-2H-pyran ring structure, which is a six-membered ring containing five carbon atoms and one oxygen atom. The ring is substituted with two methyl groups. The amine is also connected to a benzyl group, which in turn is substituted with two methoxy groups (-OCH3) at the 3rd and 4th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydro-2H-pyran ring, the introduction of the dimethyl groups, and the attachment of the 3,4-dimethoxybenzyl group. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydro-2H-pyran ring, the amine group, and the 3,4-dimethoxybenzyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group is a common site of reactivity in organic compounds, often participating in reactions such as alkylation, acylation, and condensation . The ether groups in the 3,4-dimethoxybenzyl moiety could potentially undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ether and amine groups could impact its polarity, solubility, and boiling point .Aplicaciones Científicas De Investigación
Protective Group for Thiol Moiety
The 3,4-dimethoxybenzyl group acts as a solubilizing protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Fuel for Microbial Fuel Cell (MFC)
3,4-Dimethoxybenzyl alcohol, a related compound, has been used as the fuel of the microbial fuel cell (MFC) to generate power . This suggests that N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine could potentially have similar applications.
Raw Material for Cyclotriveratrylene Synthesis
3,4-Dimethoxybenzyl alcohol is also the raw material for the synthesis of cyclotriveratrylene, which is used in host-guest chemistry . This indicates that N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine might be used in similar chemical reactions.
Anticancer Drug Research
N-(tetrahydroquinolin-1-yl) amide compounds, which are structurally similar to N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine, can be used as NF-κB inhibitors, which could be useful in anticancer drug research .
Treatment of Metabolic and Immunological Diseases
Retinoid nuclear modulators, which are structurally similar to N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine, are important agents for the treatment of metabolic and immunological diseases .
Neuroinflammation Treatment
Lipopolysaccharide (LPS)-induced inflammatory mediators, which are structurally similar to N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine, might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The formation of self-assembled monolayers (sams) of aromatic thiolates, which are frequently used in a wide range of applications, is often hampered by the low solubilities of their precursors . The 3,4-dimethoxybenzyl group helps overcome this challenge by increasing the solubility and stability of the precursor .
Result of Action
The result of the action of this compound is the formation of self-assembled monolayers (SAMs) of aromatic thiolates. These SAMs have the same structure and quality as the ones obtained from the respective unprotected thiols .
Action Environment
The action of the 3,4-dimethoxybenzyl group is influenced by environmental factors such as temperature and the presence of protons. The group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-16(2)10-13(7-8-20-16)17-11-12-5-6-14(18-3)15(9-12)19-4/h5-6,9,13,17H,7-8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUQRLUQFAYYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2943267.png)
![1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid](/img/structure/B2943269.png)

![(E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2943274.png)

![2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2943279.png)
![3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B2943280.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide](/img/structure/B2943283.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid](/img/structure/B2943284.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2943286.png)